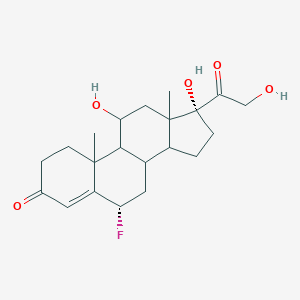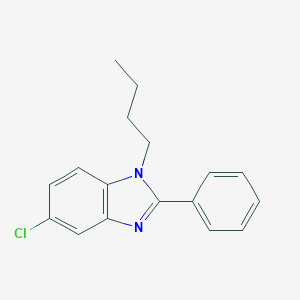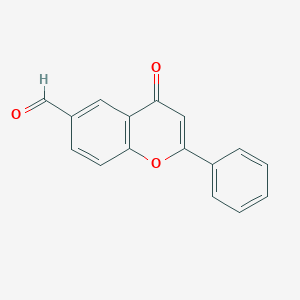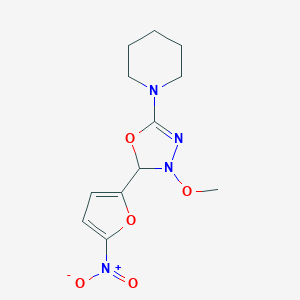
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione, also known as fluocinolone acetonide, is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. In
Applications De Recherche Scientifique
Fluocinolone acetonide has been extensively studied for its anti-inflammatory and immunosuppressive effects in various medical conditions such as dermatitis, psoriasis, and uveitis. It has also been investigated for its potential use in the treatment of macular edema and diabetic retinopathy.
Mécanisme D'action
Fluocinolone acetonide exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in cells and modulating the expression of various genes involved in inflammation and immune response. It also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the migration of immune cells to the site of inflammation.
Biochemical and Physiological Effects:
Fluocinolone acetonide has been shown to decrease the production of inflammatory mediators such as prostaglandins, leukotrienes, and histamine, and reduce the infiltration of immune cells into inflamed tissues. It also suppresses the activity of T cells and B cells, and inhibits the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
Fluocinolone acetonide is a potent and selective corticosteroid that has been widely used in laboratory experiments to study the mechanisms of inflammation and immune response. Its advantages include its high potency, selectivity, and specificity for glucocorticoid receptors. However, its limitations include its potential to cause side effects such as skin atrophy, acne, and hyperglycemia, which need to be carefully monitored in laboratory experiments.
Orientations Futures
Future research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could focus on its potential use in the treatment of other inflammatory and immune-related diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It could also investigate the development of new formulations or delivery methods to enhance its efficacy and reduce its side effects. Additionally, further studies could explore the mechanisms of action of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide in different cell types and tissues, and its interactions with other drugs or molecules.
In conclusion, (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for research have been discussed in this paper. Further research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could lead to new insights into its therapeutic potential and contribute to the development of new treatments for inflammatory and immune-related diseases.
Méthodes De Synthèse
The synthesis of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide involves the reaction of 6alpha-fluoro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and crystallized to obtain pure (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide.
Propriétés
Nom du produit |
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione |
|---|---|
Formule moléculaire |
C21H29FO5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(6S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12?,13?,15-,16?,18?,19?,20?,21-/m0/s1 |
Clé InChI |
MEZCUMCMVYZPAH-PYRKPDMCSA-N |
SMILES isomérique |
CC12CCC(=O)C=C1[C@H](CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
SMILES canonique |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)


![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)




![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)

![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)